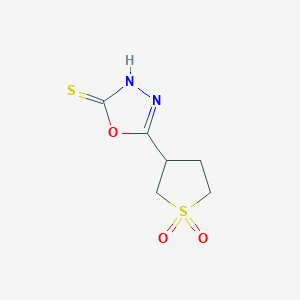

![molecular formula C22H19ClN2O3 B2364348 benzyl N-({4-[(4-chlorophenyl)carbamoyl]phenyl}methyl)carbamate CAS No. 477847-75-9](/img/structure/B2364348.png)

benzyl N-({4-[(4-chlorophenyl)carbamoyl]phenyl}methyl)carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

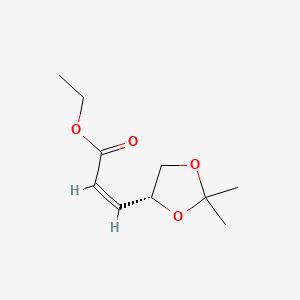

Benzyl N-({4-[(4-chlorophenyl)carbamoyl]phenyl}methyl)carbamate is a chemical compound with the molecular formula C22H19ClN2O3 . It has a molecular weight of 394.86 .

Molecular Structure Analysis

The molecular structure of benzyl N-({4-[(4-chlorophenyl)carbamoyl]phenyl}methyl)carbamate can be confirmed by various spectroanalytical data such as NMR, HPLC, LC-MS, and UPLC .Applications De Recherche Scientifique

Chemical Properties and Reactions

- Benzyl N-({4-[(4-chlorophenyl)carbamoyl]phenyl}methyl)carbamate has been identified as a compound exhibiting ambidentate properties. This means that it can react at multiple sites. For instance, the benzylation of a related compound, 2-[N-(4-chlorophenyl)carbamoyl]methylthio-4-phenyl-1H-imidazole, specifically occurs at the N(1) atom, as demonstrated through NMR spectroscopy (Ivanova et al., 2005).

Synthetic Applications

- This compound has been used in the synthesis of N-protected allylic amines from allyl ethers, showcasing its utility in the formation of specialized organic compounds (Kim et al., 2001).

Potential in Medicinal Chemistry

- Carbamoyl moieties, similar to those in benzyl N-({4-[(4-chlorophenyl)carbamoyl]phenyl}methyl)carbamate, have been investigated for their ability to inhibit enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurodegenerative diseases. These studies have found that O-aromatic (thio)carbamates exhibit weak to moderate inhibition of both cholinesterases, with certain derivatives showing distinct selectivity for BChE (Krátký et al., 2016).

Applications in Polymer Chemistry

- In the field of polymer chemistry, N-aryl methacrylatoethyl carbamate monomers, which are structurally similar to benzyl N-({4-[(4-chlorophenyl)carbamoyl]phenyl}methyl)carbamate, have been prepared and used in homopolymerization and copolymerization. These processes are critical for developing new materials with specific properties (Krishnan et al., 1992).

Role in Catalytic Processes

- Benzyl N-({4-[(4-chlorophenyl)carbamoyl]phenyl}methyl)carbamate and related compounds have been involved in catalytic processes like the Au(I)-catalyzed intramolecular hydroamination of N-allenyl carbamates. This type of catalytic process is significant for creating complex organic molecules with high specificity (Zhang et al., 2006).

Propriétés

IUPAC Name |

benzyl N-[[4-[(4-chlorophenyl)carbamoyl]phenyl]methyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19ClN2O3/c23-19-10-12-20(13-11-19)25-21(26)18-8-6-16(7-9-18)14-24-22(27)28-15-17-4-2-1-3-5-17/h1-13H,14-15H2,(H,24,27)(H,25,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DISGVPUMTNOHJN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19ClN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

benzyl N-({4-[(4-chlorophenyl)carbamoyl]phenyl}methyl)carbamate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-N-(3-morpholinopropyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2364272.png)

![6-(3-(2-isopropyl-5-methylphenoxy)propyl)-6H-indolo[2,3-b]quinoxaline](/img/structure/B2364273.png)

![8-(2-Chlorobenzyl)-3-(4-chlorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2364277.png)

![methyl 3-(1,5-dimethyl-1H-pyrazole-3-carboxamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2364280.png)

![2-((2-fluorobenzyl)thio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2364283.png)

![4-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]-5-methyl-2-[[3-(trifluoromethyl)phenyl]methyl]-1,2,4-triazol-3-one](/img/structure/B2364288.png)